molecular formula C22H23N3O3S B2672206 Methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-60-1

Methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2672206
CAS RN: 1251613-60-1
M. Wt: 409.5
InChI Key: YLUBHWBEWZSWRG-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound with the CAS Number: 309750-70-7 . It has a molecular weight of 340.4 . The IUPAC name for this compound is methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydro-7-quinazolinecarboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H16N2O3S/c1-23-17(22)13-7-8-14-15(11-13)19-18(24)20(16(14)21)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,24) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in the area of quinazolinone derivatives, such as the synthesis of complex molecules with potential antibacterial and antifungal activities, showcases the importance of these compounds in medicinal chemistry. Studies demonstrate the synthesis and characterization of novel compounds with detailed structural elucidation using techniques like IR, NMR, and Mass spectrometry. This highlights the compound's relevance in the development of new therapeutic agents with antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Antitumor and Antibacterial Activities

Quinazoline derivatives have been explored for their antitumor and antibacterial activities, indicating a significant interest in this scaffold for developing new drugs. For instance, novel series of quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro antitumor activity, showing selective activities against various cancer cell lines. This suggests the potential for methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate derivatives to serve as templates for antitumor agents (Alanazi et al., 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-oxo-3-(2-phenylethyl)-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-21(27)17-7-8-18-19(15-17)23-22(24-11-13-29-14-12-24)25(20(18)26)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUBHWBEWZSWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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